cRIPGBM chloride

Glioblastoma Cancer Stem Cells Apoptosis

cRIPGBM chloride is the active cyclized metabolite of RIPGBM, selectively formed in GBM CSCs. Unlike ATP-competitive RIPK2 inhibitors, it remodels RIPK2 complexes—shifting from pro-survival RIPK2/TAK1 to pro-apoptotic RIPK2/caspase-1. This intrinsic selectivity (3.0–11.3× over normal neural cells) enables precise apoptosis signaling studies. Orally bioavailable (50 mg/kg in vivo). Sourced for dose-response assays, LC-MS reference standards, and CSC cytotoxicity benchmarking.

Molecular Formula C26H20ClFN2O2
Molecular Weight 446.9 g/mol
Cat. No. B8256910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecRIPGBM chloride
Molecular FormulaC26H20ClFN2O2
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5.[Cl-]
InChIInChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1
InChIKeyIHNGETPFBJHWFE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cRIPGBM chloride – A Cell‑Type‑Selective Apoptosis Inducer for Glioblastoma Stem Cell Research


cRIPGBM chloride (CAS 2361988‑77‑2) is a small‑molecule pro‑apoptotic agent belonging to the naphthoimidazolium class. It is the active cyclized metabolite of the prodrug RIPGBM and is selectively generated within glioblastoma multiforme (GBM) cancer stem cells (CSCs) [1]. The compound exerts its effects by binding to receptor‑interacting protein kinase 2 (RIPK2) and acting as a molecular switch that favours formation of a pro‑apoptotic RIPK2/caspase‑1 complex while suppressing the pro‑survival RIPK2/TAK1 complex .

Why cRIPGBM chloride Cannot Be Replaced by Generic RIPK2 Inhibitors or Apoptosis Inducers


cRIPGBM chloride’s differentiation arises from its unique RIPK2‑mediated molecular‑switch mechanism rather than simple kinase inhibition. Unlike ATP‑competitive RIPK2 inhibitors that merely block enzyme activity, cRIPGBM chloride physically remodels the RIPK2 signalling complex, shifting the balance from a pro‑survival RIPK2/TAK1 complex to a pro‑apoptotic RIPK2/caspase‑1 complex [1]. Furthermore, its cell‑type‑selective formation from the prodrug RIPGBM – occurring in GBM CSCs but not in normal fibroblasts – creates an intrinsic selectivity window that cannot be achieved with pan‑apoptotic agents such as TRAIL or staurosporine . Substituting cRIPGBM chloride with a generic RIPK2 inhibitor (e.g., OD36, CSLP43) would eliminate the caspase‑1‑dependent death signal, while replacement with a broad‑spectrum apoptosis inducer would compromise the selective killing of GBM CSCs over normal neural progenitors and astrocytes.

Quantitative Differentiation Evidence: cRIPGBM chloride vs. Closest Comparators


Superior Potency in GBM‑1 Cancer Stem Cells vs. Prodrug RIPGBM

cRIPGBM chloride exhibits significantly enhanced potency compared to its parent prodrug RIPGBM in GBM‑1 CSC cultures. In a 48‑h viability assay, cRIPGBM chloride achieved an EC50 of 68 nM, whereas RIPGBM required an EC50 of 220 nM, representing a 3.2‑fold improvement in potency .

Glioblastoma Cancer Stem Cells Apoptosis

Cell‑Type Selectivity: cRIPGBM chloride Spares Normal Neural Progenitors and Astrocytes

cRIPGBM chloride demonstrates a substantial therapeutic window between GBM CSCs and normal human neural cells. In GBM‑1 cells, the EC50 is 63 nM, while in human neural progenitor cells (NPCs) it is 190 nM (3.0‑fold selectivity) and in primary human astrocytes it is 710 nM (11.3‑fold selectivity) . By contrast, the prodrug RIPGBM shows only 7.7‑fold selectivity (EC50 220 nM in GBM‑1 vs. 1.7 µM in NPCs) .

Selectivity Neural Progenitor Cells Astrocytes

Distinct RIPK2 Binding Affinity vs. ATP‑Competitive Inhibitors

cRIPGBM chloride binds to full‑length RIPK2 with an apparent Kd of 2.3 µM [1]. This affinity is moderate compared to ATP‑competitive RIPK2 inhibitors such as OD36 (IC50 = 5.3 nM) or CSLP43 (IC50 = 19.9 nM) [2]. However, cRIPGBM chloride’s functional differentiation arises not from high‑affinity kinase inhibition but from its ability to redirect RIPK2 scaffolding – reducing TAK1 association while promoting caspase‑1 recruitment. This ‘molecular switch’ mechanism is absent in ATP‑competitive inhibitors, which simply block RIPK2 kinase activity without inducing the pro‑apoptotic complex formation that drives GBM CSC death.

RIPK2 Binding Affinity Mechanism of Action

In Vivo Efficacy: Oral cRIPGBM chloride Suppresses Orthotopic GBM CSC Tumour Growth

In an orthotopic intracranial xenograft mouse model using patient‑derived GBM CSCs, oral administration of cRIPGBM chloride (50 mg/kg, twice daily for 5 weeks) significantly suppressed tumour growth . While direct in vivo comparator data for cRIPGBM chloride is limited, the prodrug RIPGBM demonstrated comparable tumour suppression in the same model at the same dose [1]. Notably, cRIPGBM chloride is orally bioavailable, enabling convenient dosing without the need for intracerebral injection – a key advantage over many CNS‑targeted experimental agents that require direct brain administration.

In Vivo Orthotopic Xenograft Oral Bioavailability

Cell‑Line Potency Profile Across Multiple GBM CSC Isolates

cRIPGBM chloride exhibits potent and consistent apoptosis induction across three distinct patient‑derived GBM CSC lines: GBM‑1 (EC50 = 63 nM), GBM‑5 (EC50 = 95 nM), and GBM‑39 (EC50 = 290 nM) . In contrast, another GBM CSC‑targeting agent, GBM CSCs‑IN‑1, displays an EC50 of 45 nM in its primary assay . However, GBM CSCs‑IN‑1 operates through DDX3 helicase inhibition, a mechanism unrelated to RIPK2/caspase‑1 signalling, and its selectivity profile against normal neural cells has not been reported to the same degree.

GBM Cell Lines Potency Patient‑Derived Models

Redox‑Dependent Prodrug Conversion Confers Intrinsic Cell‑Type Selectivity

cRIPGBM is selectively formed from RIPGBM via an intramolecular cyclization reaction that occurs in GBM CSCs but not in normal human lung fibroblasts (HLFs) . Quantitative mass spectrometry analysis demonstrated that after 48 h incubation with 1 µM RIPGBM, cRIPGBM levels were detected in GBM‑1 CSCs but were negligible in HLFs [1]. This redox‑dependent bioactivation creates a built‑in selectivity mechanism that is not replicated by direct administration of cRIPGBM chloride. For researchers seeking to study the prodrug‑to‑drug conversion process, cRIPGBM chloride serves as the essential active metabolite reference standard.

Prodrug Activation Redox Selectivity

Recommended Research Applications for cRIPGBM chloride


Validation of RIPK2‑Dependent Apoptosis in GBM CSC Models

Utilize cRIPGBM chloride as a chemical probe to dissect RIPK2‑mediated apoptosis signalling. The compound's EC50 of 63–290 nM across multiple patient‑derived GBM CSC lines makes it suitable for dose‑response studies. Combine with RIPK2 knockdown or caspase‑1 inhibitors to confirm mechanism‑of‑action.

Selectivity Profiling Against Normal Neural Cells

Employ cRIPGBM chloride in side‑by‑side cytotoxicity assays comparing GBM CSCs vs. human neural progenitor cells (NPCs) and primary astrocytes. The 3.0‑fold (NPCs) and 11.3‑fold (astrocytes) selectivity ratios provide a quantitative benchmark for evaluating the therapeutic window of novel GBM‑targeted agents.

In Vivo Orthotopic GBM Xenograft Efficacy Studies

Administer cRIPGBM chloride orally at 50 mg/kg twice daily in orthotopic intracranial GBM CSC xenograft mouse models to assess tumour growth suppression . This route of administration is directly relevant to translational research and avoids the complications of intracerebral injection.

Metabolite Identification and Prodrug Activation Analysis

Use cRIPGBM chloride as an authentic reference standard for liquid chromatography‑mass spectrometry (LC‑MS) identification of the active metabolite generated from RIPGBM in GBM CSCs [1]. This application is critical for pharmacokinetic/pharmacodynamic studies of the RIPGBM prodrug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for cRIPGBM chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.